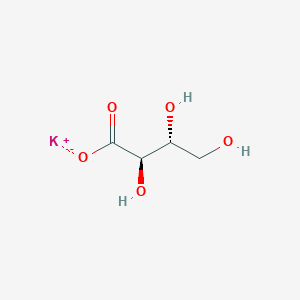
Potassium D-erythronate
Vue d'ensemble
Description
Erythronic acid (potassium) is a potassium salt of erythronic acid, a four-carbon sugar acid. It is a normal organic acid present in healthy adults and pediatric populations and has been found in urine, plasma, cerebrospinal fluid, aqueous humour (eye), and synovial fluid . Erythronic acid is formed when N-acetylglucosamine is oxidized .
Applications De Recherche Scientifique
Erythronic acid (potassium) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in metabolic pathways and as a biomarker in various physiological fluids.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic marker.
Mécanisme D'action
The mechanism of action of erythronic acid (potassium) involves its participation in metabolic pathways where it acts as an intermediate. It is involved in the oxidation-reduction reactions that are crucial for cellular metabolism. The molecular targets include enzymes that catalyze these reactions, and the pathways involved are primarily related to carbohydrate metabolism .
Similar Compounds:
D-Erythronic Acid: The free acid form of erythronic acid (potassium).
L-Erythronic Acid: The enantiomer of D-erythronic acid.
Erythritol: The reduced form of erythronic acid.
Comparison: Erythronic acid (potassium) is unique due to its potassium salt form, which enhances its solubility and stability compared to the free acid. It also has distinct physiological roles and applications compared to its similar compounds .
Analyse Biochimique
Biochemical Properties
Potassium D-erythronate is involved in several biochemical reactions, primarily as a sugar component. It interacts with various enzymes and proteins, influencing their activity and function. One of the key enzymes it interacts with is PdxB, which oxidizes 4-phospho-D-erythronate to 2-keto-3-hydroxy-4-phosphobutanoate, utilizing nicotinamide adenine dinucleotide as a cofactor . This reaction is part of the biosynthesis of pyridoxal phosphate, the active form of vitamin B6. Additionally, this compound is involved in the metabolic pathway of erythritol, where it is utilized by Brucella for proliferation .
Cellular Effects
This compound has various effects on different cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, in Brucella, this compound utilization activates the virulence-related DeoR-family transcriptional regulator, promoting Brucella proliferation and inducing abortion in mice . This indicates that this compound plays a role in regulating gene expression and cellular metabolism in pathogenic bacteria.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules. It binds to enzymes such as PdxB, facilitating the oxidation of 4-phospho-D-erythronate . This binding interaction is crucial for the biosynthesis of pyridoxal phosphate. Additionally, this compound is involved in the erythronate metabolic pathway, where it is utilized by Brucella for extracellular proliferation . This pathway is negatively regulated by the virulence-related DeoR-family transcriptional regulator, which modulates the expression of genes involved in erythronate metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. This compound is a stable compound when stored at appropriate temperatures (2-8°C) . Its long-term effects on cellular function have been observed in in vitro and in vivo studies. For example, in Brucella, the utilization of this compound promotes extracellular proliferation over time, leading to significant changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a pregnant mouse model, the erythronate metabolic pathway was shown to cooperate with erythritol metabolism, playing a crucial role in Brucella proliferation in the placenta . This indicates that higher doses of this compound can lead to increased proliferation of Brucella, resulting in adverse effects such as placentitis and abortion. Therefore, it is essential to consider the dosage when studying the effects of this compound in animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the erythronate metabolic pathway and the pentose phosphate pathway. It is formed when N-acetyl-D-glucosamine is oxidized . In the erythronate metabolic pathway, this compound is utilized by Brucella for extracellular proliferation . Additionally, it has been reported to accumulate in cancer cells, suggesting its involvement in metabolic reprogramming in cancer .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. In plants, potassium transport systems play a crucial role in the uptake, transport, and cellular distribution of potassium ions . These transport systems ensure the efficient movement of potassium ions across cell membranes, maintaining potassium homeostasis. Although specific transporters for this compound have not been identified, it is likely that similar mechanisms are involved in its transport and distribution within cells and tissues.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. In Brucella, the erythronate metabolic pathway is regulated by the virulence-related DeoR-family transcriptional regulator, which modulates the expression of genes involved in erythronate metabolism . This regulation likely affects the subcellular localization of this compound, directing it to specific compartments or organelles where it can exert its effects. Additionally, post-translational modifications and targeting signals may play a role in the subcellular localization of this compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Erythronic acid (potassium) can be synthesized by the oxidation of N-acetylglucosamine. The process involves the use of oxidizing agents under controlled conditions to ensure the selective oxidation of the sugar component .
Industrial Production Methods: In an industrial setting, erythronic acid (potassium) is produced by reacting erythronic acid with potassium hydroxide. The reaction is typically carried out in an aqueous solution, followed by crystallization to obtain the potassium salt .
Types of Reactions:
Oxidation: Erythronic acid can undergo further oxidation to produce various derivatives.
Reduction: It can be reduced to form erythritol, a sugar alcohol.
Substitution: Erythronic acid can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride.
Substitution Reagents: Such as acyl chlorides for esterification reactions.
Major Products:
Oxidation Products: Various oxidized derivatives of erythronic acid.
Reduction Products: Erythritol.
Substitution Products: Esters and other substituted derivatives.
Propriétés
IUPAC Name |
potassium;(2R,3R)-2,3,4-trihydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O5.K/c5-1-2(6)3(7)4(8)9;/h2-3,5-7H,1H2,(H,8,9);/q;+1/p-1/t2-,3-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBJBHRBFKKLFG-SWLXLVAMSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)[O-])O)O)O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H](C(=O)[O-])O)O)O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7KO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501344767 | |
| Record name | Potassium (2R,3R)-2,3,4-trihydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501344767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88759-55-1 | |
| Record name | Potassium (2R,3R)-2,3,4-trihydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501344767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



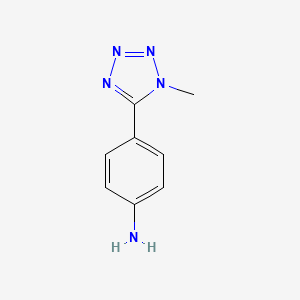


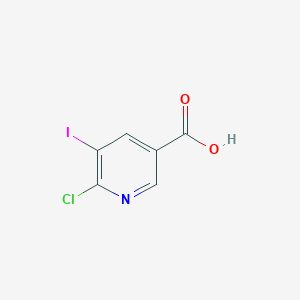
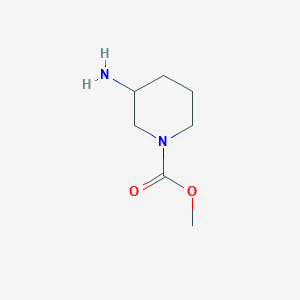
![4'-Hydroxy-3'-methyl-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1358420.png)
![{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol](/img/structure/B1358422.png)
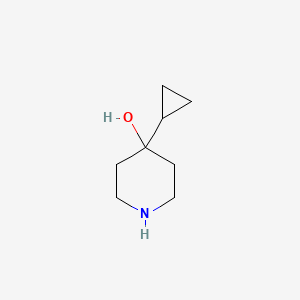

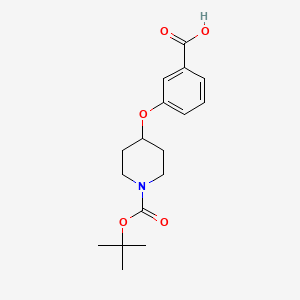
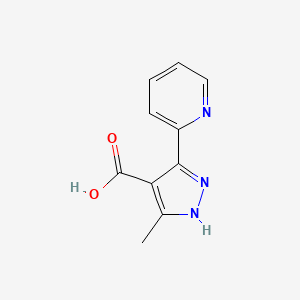
![6-bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1358433.png)
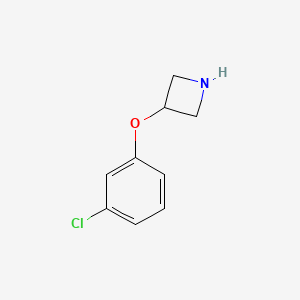
![4-[2-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1358442.png)